5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol
Overview
Description
"5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol" belongs to the class of 1,3,4-thiadiazole compounds. These compounds have been studied for their various chemical properties and potential applications in different fields.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, like "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol," often involves reactions starting from key intermediates such as 5-amino-1,3,4-thiadiazole-2-thiol. This process may include steps like acylation, thioetherification, and oxidation to achieve the desired compounds (Cho et al., 1993); (Chen et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol," is characterized by planarity and the presence of both thiol and thione forms. X-ray crystallography and NMR spectroscopy are commonly used for structural determination (Downie et al., 1972).
Chemical Reactions and Properties
1,3,4-Thiadiazoles can undergo various chemical reactions, including amidation, alkylation, and glycosylation. These reactions modify the properties of the compounds, potentially leading to applications in areas like fungicide development and biological activities (Xiao-hong, 2006); (El Ashry et al., 2019).
Physical Properties Analysis
The physical properties of "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol" and similar compounds are influenced by their molecular structure. This includes aspects like solubility, melting points, and crystalline structure. These properties are crucial for their potential applications in various fields.
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups, like the thiadiazole ring. This influences their reactivity, stability, and interaction with other molecules. The presence of the thiol group, in particular, can lead to interesting chemical behavior, such as the formation of complexes with metals (Dani et al., 2013).
Scientific Research Applications
Antimicrobial Activity :
- Novel quaternary ammonium salts containing 5-methyl-1,3,4-thiadiazole-2-thiol exhibited potent antimicrobial effects against common pathogens and displayed relatively low cytotoxicity against human cell lines (Xie et al., 2017).
- Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol showed significant antibacterial, antifungal, and antitubercular activities, suggesting their potential in developing new antimicrobial and antitubercular drugs (Babu et al., 2020).
Anticancer Activity :
- A series of 5-(3-indolyl)-1,3,4-thiadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2010).
Material Science Applications :
- New polyurethanes derived from 5-amino-1,3,4-thiadiazole-2-thiol showed improved thermal, mechanical, and dielectric properties, making them suitable for biomedical applications (Oprea et al., 2021).
- Gold nanoparticle-based carbon paste sensors using mercapto thiadiazole compounds exhibited high selectivity for copper ions, indicating their potential in environmental monitoring (Mashhadizadeh et al., 2010).
Corrosion Inhibition :
- 5-amino 1,3,4-thiadiazole-2-thiol proved to be an effective corrosion inhibitor in acidic medium, highlighting its potential use in protecting metals from corrosion (Ouici et al., 2017).
Safety And Hazards
Future Directions
Thiadiazole compounds are important molecules in organic and pharmaceutical chemistry. Derivatives of these heterocycles display a broad spectrum of biological activities comprising antimicrobial, antituberculosis, anti-inflammatory and anticancer. They can act as antihypertensive and anticonvulsant agents . Therefore, the future directions of “5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol” could involve further exploration of its potential biological activities and applications in various fields.
properties
IUPAC Name |
5-(4-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJCFUNVNFOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933092 | |
Record name | 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol | |
CAS RN |
14731-25-0 | |
Record name | 5-[(4-Methylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14731-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MLS002920319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(PARA-TOLUIDINO)-1,3,4-THIADIAZOLE-2(3H)-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.